molecular formula C20H17ClFN3OS B3020109 (4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone CAS No. 1226435-43-3

(4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

Cat. No.: B3020109
CAS No.: 1226435-43-3
M. Wt: 401.88
InChI Key: CQBAIFOSXHYRDG-UHFFFAOYSA-N
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Description

(4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics

Preparation Methods

The synthesis of (4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone involves several steps. One common method starts with the reaction of 3-chloro-4-fluoroaniline with 2-chloroquinoline under specific conditions to form the intermediate product. This intermediate is then reacted with thiomorpholine in the presence of a suitable catalyst to yield the final compound . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

(4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other cellular targets, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Compared to other quinoline derivatives, (4-((3-Chloro-4-fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is unique due to its specific substitution pattern and the presence of the thiomorpholine group. Similar compounds include:

    Chloroquine: Used as an antimalarial drug.

    Quinoline N-oxide: Known for its antimicrobial properties.

    Camptothecin: An anticancer agent.

These compounds share the quinoline core structure but differ in their substituents and specific biological activities.

Properties

IUPAC Name

[4-(3-chloro-4-fluoroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3OS/c21-15-11-13(5-6-16(15)22)23-18-12-19(20(26)25-7-9-27-10-8-25)24-17-4-2-1-3-14(17)18/h1-6,11-12H,7-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBAIFOSXHYRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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